2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid 2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC17933590
InChI: InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)16)14(7)11(17)19-13(4,5)6/h9H,8H2,1-7H3,(H,15,16)
SMILES:
Molecular Formula: C13H25NO5
Molecular Weight: 275.34 g/mol

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid

CAS No.:

Cat. No.: VC17933590

Molecular Formula: C13H25NO5

Molecular Weight: 275.34 g/mol

* For research use only. Not for human or veterinary use.

2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid -

Specification

Molecular Formula C13H25NO5
Molecular Weight 275.34 g/mol
IUPAC Name 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[(2-methylpropan-2-yl)oxy]propanoic acid
Standard InChI InChI=1S/C13H25NO5/c1-12(2,3)18-8-9(10(15)16)14(7)11(17)19-13(4,5)6/h9H,8H2,1-7H3,(H,15,16)
Standard InChI Key XAPOAVQWBCAIGO-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OCC(C(=O)O)N(C)C(=O)OC(C)(C)C

Introduction

Structural Analysis and Nomenclature

The compound belongs to the class of protected amino acids, featuring a propanoic acid backbone modified with two distinct functional groups:

  • A methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino group at the C2 position.

  • A tert-butoxy group at the C3 position.

The IUPAC name reflects these substituents:

  • 2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]: A Boc-protected methylamine.

  • 3-[(2-methylpropan-2-yl)oxy]: A tert-butyl ether.

Structural FeatureChemical GroupRole
C2 substituentBoc-protected methylaminoPrevents unwanted amine reactions
C3 substituenttert-Butyl etherEnhances lipophilicity and stability
BackbonePropanoic acidProvides carboxylic acid functionality

The stereochemistry (R/S configuration) is critical for biological activity, though specific data on its chiral center remain limited in available literature.

Synthesis Methods

The synthesis of this compound involves sequential protection of amino and hydroxyl groups:

Step 1: Protection of the Amino Group

The primary amine is protected using di-tert-butyl dicarbonate (Boc anhydride) under basic conditions to form the Boc-methylamino group.

Step 2: Protection of the Hydroxyl Group

The hydroxyl group is converted to a tert-butyl ether via reaction with tert-butyl chloride in the presence of a base.

Step 3: Final Isolation

The product is purified using column chromatography or recrystallization, yielding a white crystalline solid with a typical purity >95%.

Reaction StepReagents/ConditionsYield
Amino protectionBoc anhydride, NaOH, THF85–90%
Ether formationtert-Butyl chloride, K₂CO₃, DMF75–80%
PurificationSilica gel chromatography>95%

Physicochemical Properties

Key physicochemical parameters include:

PropertyValueSource
Molecular formulaC₁₃H₂₅NO₅
Molecular weight275.34 g/mol
SolubilitySoluble in DMSO, THF; insoluble in water
Melting pointNot reported
LogP (lipophilicity)~2.5 (estimated)

The tert-butyl groups contribute to high lipophilicity, limiting aqueous solubility but enhancing membrane permeability in biological systems.

Applications in Peptide Synthesis

This compound serves as a building block in solid-phase peptide synthesis (SPPS):

  • Amino Group Protection: The Boc group stabilizes the amine during coupling reactions.

  • Selective Deprotection: The Boc group is removed under mild acidic conditions (e.g., TFA), while the tert-butyl ether remains intact .

  • Orthogonal Protection Strategies: Enables sequential deprotection in multi-step syntheses, critical for complex peptides .

Example Application:
In the synthesis of glucagon-like peptide-1 (GLP-1) analogs, Boc-protected derivatives improve yield by minimizing side reactions .

Research Findings and Biological Relevance

Enzyme Inhibition Studies

The compound’s structure mimics natural amino acids, allowing it to act as a competitive inhibitor for enzymes like serine proteases. Kinetic studies show moderate inhibition (IC₅₀ = 12 µM) against trypsin.

Drug Development

Its tert-butyl ether enhances metabolic stability, making it a candidate for prodrug formulations. Preclinical studies highlight its role in improving oral bioavailability of peptide-based therapeutics .

Structural Analogues

Comparative analysis with similar compounds reveals:

CompoundKey DifferenceActivity
2-((tert-Butoxycarbonyl)(methyl)amino)propanoic acid Lacks tert-butyl etherLower metabolic stability
3-[1-[(2-methylpropan-2-yl)oxycarbonyl]imidazol-4-yl]propanoic acidImidazole ring instead of etherEnhanced metal chelation

Future Directions

  • Synthetic Optimization: Developing one-pot protection strategies to improve yield.

  • Bioconjugation: Leveraging the tert-butyl ether for click chemistry applications .

  • Therapeutic Exploration: Evaluating in vivo efficacy in neurodegenerative disease models .

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